molecular formula C20H12N2 B11766585 1,3-Bis(pyridin-4-ylethynyl)benzene

1,3-Bis(pyridin-4-ylethynyl)benzene

Cat. No.: B11766585
M. Wt: 280.3 g/mol
InChI Key: XMENRJMGVOOPLI-UHFFFAOYSA-N
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Description

1,3-Bis(pyridin-4-ylethynyl)benzene is an organic compound with the molecular formula C20H12N2. It is a derivative of benzene with two pyridine rings attached via ethynyl linkages at the 1 and 3 positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(pyridin-4-ylethynyl)benzene can be synthesized through a palladium-catalyzed cross-coupling reaction known as the Sonogashira coupling. This reaction involves the coupling of 1,3-diiodobenzene with 4-ethynylpyridine in the presence of a palladium catalyst, typically Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction is scalable and can be adapted for larger-scale synthesis. The reaction conditions, including temperature, solvent, and catalyst concentrations, can be optimized to enhance yield and purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(pyridin-4-ylethynyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coordination chemistry can result in metal-organic frameworks or complexes .

Mechanism of Action

The mechanism of action of 1,3-Bis(pyridin-4-ylethynyl)benzene primarily involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and molecular electronics. The ethynyl linkages also contribute to the compound’s electronic properties, facilitating electron transfer processes .

Properties

Molecular Formula

C20H12N2

Molecular Weight

280.3 g/mol

IUPAC Name

4-[2-[3-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine

InChI

InChI=1S/C20H12N2/c1-2-19(6-4-17-8-12-21-13-9-17)16-20(3-1)7-5-18-10-14-22-15-11-18/h1-3,8-16H

InChI Key

XMENRJMGVOOPLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#CC2=CC=NC=C2)C#CC3=CC=NC=C3

Origin of Product

United States

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